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molecular formula C7H9N3OS B8339653 5-Amino-4-cyano-3-propoxyisothiazole

5-Amino-4-cyano-3-propoxyisothiazole

Cat. No. B8339653
M. Wt: 183.23 g/mol
InChI Key: PBZLEXDZTVPZBZ-UHFFFAOYSA-N
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Patent
US04059433

Procedure details

A mixture of 111 g of 3-amino-2-cyano-3-propoxypropene-thioamide in 250 ml of ethanol was heated to reflux. To this stirred mixture was added 20.4 g of 30% hydrogen peroxide, at such a rate as to maintain a uniform rate of reflux. After complete addition, the reaction mixture was heated under reflux for 20 minutes. A quantity of activated charcoal was added to the reaction mixture. The reaction mixture was filtered hot and allowed to cool. The filtrate was poured into 1500 ml of water, and the solid precipitate was collected by filtration. The dried solid was recrystallized from toluene, to give 104.5 g of 5-amino-4-cyano-3-propoxyisothiazole, m.p. 122°-125°.
Name
3-amino-2-cyano-3-propoxypropene-thioamide
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([O:9][CH2:10][CH2:11][CH3:12])=[C:3]([C:7]#[N:8])[C:4](=[S:6])[NH2:5].OO.C>C(O)C>[NH2:5][C:4]1[S:6][N:1]=[C:2]([O:9][CH2:10][CH2:11][CH3:12])[C:3]=1[C:7]#[N:8]

Inputs

Step One
Name
3-amino-2-cyano-3-propoxypropene-thioamide
Quantity
111 g
Type
reactant
Smiles
NC(=C(C(N)=S)C#N)OCCC
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20.4 g
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
at such a rate as to maintain a uniform rate
TEMPERATURE
Type
TEMPERATURE
Details
of reflux
ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered hot
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
The filtrate was poured into 1500 ml of water
FILTRATION
Type
FILTRATION
Details
the solid precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
The dried solid was recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=NS1)OCCC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 104.5 g
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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